NSC622608

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

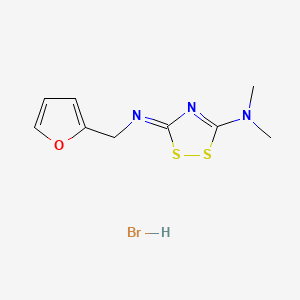

Molekularformel |

C9H12BrN3OS2 |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

5-(furan-2-ylmethylimino)-N,N-dimethyl-1,2,4-dithiazol-3-amine;hydrobromide |

InChI |

InChI=1S/C9H11N3OS2.BrH/c1-12(2)9-11-8(14-15-9)10-6-7-4-3-5-13-7;/h3-5H,6H2,1-2H3;1H |

InChI-Schlüssel |

VVZWMEHUXGPOIY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC(=NCC2=CC=CO2)SS1.Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

NSC622608: A Small Molecule Ligand of the VISTA Immune Checkpoint

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

V-domain Ig suppressor of T-cell activation (VISTA), also known as VSIR, is a critical negative checkpoint regulator that plays a significant role in suppressing T-cell activation and maintaining immune homeostasis.[1][2] Its expression is predominantly found on hematopoietic cells, with the highest levels on myeloid cells and lower levels on T-cells.[3] VISTA functions as both a ligand and a receptor, contributing to the complex network of immune regulation.[4][5] The identification of small molecule ligands for VISTA presents a promising avenue for the development of novel cancer immunotherapies.[1] This technical guide focuses on NSC622608, the first-in-class small molecule ligand identified for VISTA, and its subsequent optimization.[1]

Discovery and Optimization of this compound

This compound was identified as a VISTA ligand through a Förster resonance energy transfer (FRET)-based high-throughput screening of a library of small molecules.[1] This initial hit underwent structural optimization, leading to the development of a more potent analog, referred to as compound III .

Quantitative Data

The binding affinities and inhibitory concentrations of this compound and its optimized analog III for VISTA have been characterized using various biochemical and biophysical assays.

| Compound | Assay Type | Target | Parameter | Value |

| This compound | FRET | Human VISTA | IC50 | ~10 µM |

| Compound III | FRET | Human VISTA | IC50 | 0.49 ± 0.05 µM |

| Compound III | ELISA | Human VISTA | EC50 | 0.53 ± 0.04 µM |

| This compound (or a closely related analog, 6809-0223) | Microscale Thermophoresis (MST) | Murine VISTA-ECD | Kd | 0.647 ± 0.0387 µM[6] |

Experimental Protocols

FRET-Based High-Throughput Screening

This assay was employed for the initial identification of small molecule VISTA ligands.

Principle: The assay measures the disruption of the interaction between a fluorescently labeled VISTA protein and its binding partner. Inhibition of this interaction by a small molecule results in a decrease in the FRET signal.

Methodology:

-

Protein Labeling: Recombinant human VISTA extracellular domain (ECD) is labeled with a FRET donor fluorophore (e.g., Terbium cryptate) and its binding partner with a FRET acceptor fluorophore.

-

Assay Plate Preparation: The assay is performed in a high-throughput format using 384- or 1536-well plates.

-

Compound Screening: A library of small molecules is added to the wells containing the labeled proteins.

-

Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved FRET measurements. A decrease in the FRET ratio indicates a potential hit.

-

Dose-Response Analysis: Hit compounds are further evaluated in a dose-response format to determine their IC50 values.

Saturation Transfer Difference (STD) NMR

STD NMR was utilized to confirm the binding of this compound to VISTA and to map the binding epitope.

Principle: This technique relies on the transfer of saturation from the protein to a bound ligand. Protons on the ligand that are in close proximity to the protein receive saturation, resulting in a decrease in their signal intensity in a difference spectrum.

Methodology:

-

Sample Preparation: A solution containing the VISTA protein and a molar excess of the ligand (this compound) is prepared in a deuterated buffer.

-

NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is far from any protein or ligand signals.

-

Difference Spectrum: The "on-resonance" spectrum is subtracted from the "off-resonance" spectrum to generate the STD spectrum.

-

Epitope Mapping: The relative intensities of the signals in the STD spectrum reveal which protons of the ligand are in closest contact with the protein, thereby defining the binding epitope.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was used to confirm the inhibitory effect of the optimized compound III on VISTA binding.

Methodology:

-

Plate Coating: A 96-well plate is coated with recombinant human VISTA-Fc fusion protein.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Compound Incubation: Serial dilutions of the test compound are added to the wells.

-

Binding Partner Addition: A biotinylated VISTA binding partner is added to the wells.

-

Detection: Streptavidin-HRP is added, followed by a substrate solution to generate a colorimetric signal.

-

Data Analysis: The absorbance is measured, and the EC50 value is calculated from the dose-response curve.

T-Cell Proliferation and Activation Assays

These cell-based assays were used to evaluate the functional effects of VISTA inhibition by this compound and its analogs.

Principle: VISTA signaling suppresses T-cell proliferation and activation. Inhibition of VISTA by a small molecule ligand is expected to restore these functions.

Methodology (CFSE-based Proliferation Assay):

-

Cell Labeling: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Co-culture: The CFSE-labeled T-cells are co-cultured with VISTA-expressing cancer cells in the presence of varying concentrations of the test compound.

-

Stimulation: T-cells are stimulated with anti-CD3/CD28 antibodies to induce proliferation.

-

Flow Cytometry Analysis: After a period of incubation, the fluorescence of the T-cells is analyzed by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division, allowing for the quantification of proliferation.

-

Activation Marker Analysis: T-cell activation can be assessed by staining for surface markers such as CD25 and CD69 and analyzing their expression by flow cytometry.

Signaling Pathways and Experimental Workflows

VISTA Signaling Pathway

VISTA acts as a negative regulator of T-cell activation. While its downstream signaling is still being fully elucidated, it is known to suppress T-cell proliferation and cytokine production.[2] this compound and its analogs block this inhibitory signal, leading to enhanced T-cell responses.

Caption: VISTA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery and Validation

The process of identifying and validating this compound as a VISTA ligand involved a multi-step workflow.

Caption: Workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant breakthrough as the first small molecule ligand for the immune checkpoint VISTA. Its discovery and subsequent optimization have paved the way for the development of a new class of orally bioavailable immunomodulators. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore the therapeutic potential of targeting VISTA in oncology and beyond.

References

- 1. Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic and targeted drug discovery in immune therapeutics: challenges, opportunities, and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03914B [pubs.rsc.org]

- 3. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of NSC622608 in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC622608 is a small-molecule compound identified as a ligand for the V-domain Ig suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator in the immune system. By binding to VISTA, this compound effectively blocks its inhibitory signaling, leading to enhanced T-cell proliferation, activation, and cytokine production. This guide provides a comprehensive overview of the mechanism of action of this compound in T-cells, including its impact on signaling pathways, and presents relevant quantitative data and experimental methodologies.

Introduction to VISTA: A Key Immune Checkpoint

V-domain Ig suppressor of T-cell activation (VISTA), also known as VSIR, is a type I transmembrane protein that plays a crucial role in regulating T-cell responses. As an immune checkpoint, VISTA functions to suppress T-cell activation and maintain peripheral tolerance, thereby preventing excessive immune reactions. However, in the context of cancer, VISTA's immunosuppressive activity can hinder the body's ability to mount an effective anti-tumor immune response.

VISTA can act as both a ligand and a receptor on T-cells, contributing to the complexity of its regulatory functions. When engaged, VISTA transmits inhibitory signals that dampen T-cell receptor (TCR) signaling, leading to reduced proliferation and cytokine secretion.

This compound: A Small-Molecule VISTA Antagonist

This compound was identified as the first small-molecule ligand for VISTA through a FRET-based high-throughput screening.[1] Subsequent structural optimization of this compound has led to the development of lead compounds with submicromolar binding affinity for VISTA.[1][2] By binding to a potential site on VISTA, this compound antagonizes its function, effectively releasing the "brakes" on T-cell activity.[1][2]

Mechanism of Action of this compound in T-Cells

The primary mechanism of action of this compound in T-cells is the blockade of VISTA-mediated inhibitory signaling. This leads to a restoration and enhancement of T-cell effector functions.

Reversal of VISTA-Mediated T-Cell Suppression

VISTA engagement on T-cells leads to the suppression of T-cell proliferation and cytokine production. This compound, by inhibiting VISTA, reverses this suppression. In preclinical studies, the lead compound derived from this compound was shown to restore T-cell activation in the presence of VISTA-expressing cancer cell lines.[1][2]

Impact on T-Cell Signaling Pathways

VISTA signaling has been shown to impair the activation of key downstream molecules in the T-cell receptor (TCR) signaling cascade. Engagement of VISTA can lead to reduced phosphorylation of LAT (Linker for Activation of T cells), SLP76 (SH2 domain-containing leukocyte protein of 76 kDa), PLC-γ1 (Phospholipase C gamma 1), Akt, and Erk1/2. By blocking VISTA, this compound is proposed to prevent this dampening of TCR signaling, allowing for a more robust and sustained T-cell response.

Quantitative Data on the Effects of this compound

While specific dose-response data for this compound on primary T-cell proliferation and cytokine secretion is limited in the public domain, a study on chronic myeloid leukemia (CML) cells demonstrated a dose-dependent inhibition of cell proliferation.

Table 1: Effect of this compound on Chronic Myeloid Leukemia (CML) Cell Proliferation

| Cell Line | Concentration (µM) | Incubation Time (h) | Proliferation Inhibition |

| KBM5 | 5 - 100 | 24, 48, 72 | Dose-dependent inhibition |

| KBM5-T315I | 5 - 100 | 24, 48, 72 | Dose-dependent inhibition |

| K562 | 5 - 100 | 24, 48, 72 | Dose-dependent inhibition |

| K562-R | 5 - 100 | 24, 48, 72 | Dose-dependent inhibition |

| Data summarized from a study showing a marked inhibition of cell proliferation in a dose-dependent manner. |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of VISTA inhibitors and T-cell function.

T-Cell Proliferation Assay (CFSE-based)

This assay is used to measure the proliferation of T-cells in response to stimulation and treatment with compounds like this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) staining solution

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, specific antigens)

-

This compound at various concentrations

-

Complete RPMI-1640 medium

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Resuspend 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add an equal volume of 2X CFSE staining solution (final concentration typically 1-5 µM).

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete medium.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add T-cell activation stimuli to the appropriate wells.

-

Add this compound at a range of concentrations to the treatment wells. Include a vehicle control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer (PBS with 1% BSA).

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the live lymphocyte population and observing the dilution of CFSE fluorescence, where each peak represents a cell division.

-

Cytokine Secretion Assay (ELISA)

This assay quantifies the amount of cytokines, such as IL-2 and IFN-γ, secreted by T-cells into the culture supernatant.

Materials:

-

Culture supernatants from T-cell proliferation assays

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1M H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add culture supernatants and a serial dilution of the cytokine standard to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add the enzyme-conjugated streptavidin (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion and Future Directions

This compound represents a promising starting point for the development of small-molecule VISTA inhibitors for cancer immunotherapy. Its ability to block VISTA signaling and enhance T-cell function provides a strong rationale for further investigation. Future research should focus on obtaining detailed quantitative data on the dose-dependent effects of this compound and its optimized derivatives on primary human T-cells. Elucidating the precise molecular interactions between this compound and VISTA will be crucial for designing more potent and specific inhibitors. Furthermore, in vivo studies are necessary to evaluate the therapeutic efficacy and safety of these compounds in relevant cancer models. The development of orally bioavailable small-molecule VISTA inhibitors could offer a significant advancement in cancer treatment, potentially overcoming some of the limitations of antibody-based immunotherapies.

References

Preliminary Studies on the Biological Activity of NSC622608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC622608 has been identified as a first-in-class small-molecule ligand for the V-domain Ig suppressor of T-cell activation (VISTA), a critical negative immune checkpoint protein.[1][2][3] As a key regulator of T-cell function, VISTA represents a promising target for cancer immunotherapy. This technical guide provides an in-depth overview of the preliminary biological activities of this compound, focusing on its discovery, mechanism of action, and effects on T-cell function. The information presented herein is compiled from foundational studies to aid researchers and professionals in the fields of immunology and drug development.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of this compound against VISTA.

| Assay Type | Parameter | Value (µM) | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 4.8 ± 0.4 | [4] |

| Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 9.7 ± 0.3 | [4] |

Table 1: In vitro binding and inhibition data for this compound against VISTA.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based High-Throughput Screening

This assay was employed to identify small-molecule ligands of VISTA from a chemical library.

Principle: The assay measures the disruption of the interaction between VISTA and a VISTA-specific monoclonal antibody (mAb) labeled with a fluorescent acceptor. Compounds that bind to VISTA will inhibit this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human VISTA protein

-

Anti-human VISTA antibody labeled with a far-red emitting fluorescent dye (e.g., CF647) as the acceptor

-

A suitable TR-FRET donor fluorophore

-

Assay buffer (e.g., PBS)

-

384-well microplates

-

Compound library (including this compound)

Procedure:

-

Dispense the VISTA protein into the wells of a 384-well microplate.

-

Add the compounds from the chemical library at a desired screening concentration.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding to VISTA.

-

Add the fluorescently labeled anti-human VISTA mAb to the wells.

-

Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody-VISTA binding.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition of the FRET signal for each compound relative to controls (e.g., DMSO).

-

Compounds showing significant inhibition are selected for further dose-response studies to determine their IC50 values.

Competitive ELISA

This assay was used to confirm the ability of this compound to disrupt the interaction between VISTA and its binding partner, V-Set and Immunoglobulin domain containing 3 (VSIG-3).

Materials:

-

Recombinant human VISTA protein

-

Recombinant human VSIG-3 protein

-

Anti-VSIG-3 antibody conjugated to an enzyme (e.g., HRP)

-

ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

This compound

Procedure:

-

Coat the wells of an ELISA plate with recombinant human VISTA protein overnight at 4°C.

-

Wash the wells with wash buffer.

-

Block the wells with blocking buffer for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add serial dilutions of this compound to the wells, followed by a fixed concentration of recombinant human VSIG-3 protein.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the wells with wash buffer.

-

Add the enzyme-conjugated anti-VSIG-3 antibody and incubate for 1 hour at room temperature.

-

Wash the wells with wash buffer.

-

Add the substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Plot the absorbance against the concentration of this compound to determine the IC50 value.

T-Cell Proliferation and Activation Assay

This assay evaluates the ability of this compound to enhance T-cell proliferation and activation by blocking the inhibitory signal of VISTA.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)

-

VISTA-expressing cancer cell lines (optional, for co-culture experiments)

-

This compound

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Flow cytometer

-

ELISA kits for cytokine detection (e.g., IFN-γ, TNF-α)

Procedure:

-

Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Culture the labeled T-cells in a 96-well plate.

-

Add the T-cell stimulation reagents.

-

For co-culture experiments, add VISTA-expressing cancer cells.

-

Add different concentrations of this compound to the wells.

-

Incubate the cells for a period of 3-5 days.

-

For proliferation analysis: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.

-

For activation analysis:

-

Collect the cell culture supernatants and measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α) using ELISA.

-

Stain the cells with antibodies against activation markers (e.g., CD25, CD69) and analyze their expression by flow cytometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows related to the biological activity of this compound.

Caption: VISTA Signaling Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for the Discovery of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA) [ouci.dntb.gov.ua]

- 4. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

Investigating the Structural Basis of the NSC622608 and VISTA Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a critical immune checkpoint protein that plays a multifaceted role in regulating T-cell activation and overall immune responses.[1] Its expression on various immune cells, including myeloid cells and T-cells, allows it to function as both a ligand and a receptor, contributing to the suppression of anti-tumor immunity.[1][2] The development of small-molecule inhibitors targeting VISTA is a promising strategy in cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of the structural basis of the interaction between VISTA and NSC622608, a pioneering small-molecule ligand identified through high-throughput screening.[3][4]

Quantitative Data on Small-Molecule VISTA Inhibitors

While direct quantitative binding affinity data for the this compound-VISTA interaction has not been explicitly reported in the primary literature, subsequent optimization of this compound led to the development of a lead compound with submicromolar binding affinity.[3][4] For comparative purposes, the binding affinity of another small-molecule VISTA inhibitor, 6809-0223, is presented below.

| Compound | Target Protein | Method | Binding Affinity (Kd) | Reference |

| 6809-0223 | Murine VISTA-ECD | Microscale Thermophoresis (MST) | 0.647 ± 0.0387 µM | [5][6] |

Structural Basis of the this compound-VISTA Interaction

The interaction between this compound and VISTA has been elucidated through a combination of experimental and computational techniques, providing insights into the potential binding site and key interacting residues.

Identification of a Potential Binding Site

Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling were employed to identify the putative binding site of this compound on the VISTA protein.[3][4] These studies revealed that this compound likely binds to a specific pocket on the VISTA extracellular domain.

Key Interacting Residues

To pinpoint the critical amino acids in VISTA for this compound binding, a screening assay was performed using a library of single-point VISTA mutants.[3][4] This approach successfully identified key residues that, when mutated, disrupt the interaction with this compound, thus defining the binding epitope at a molecular level.

VISTA Signaling Pathways Modulated by this compound

This compound has been shown to inhibit VISTA's immunosuppressive signaling, thereby impacting downstream pathways crucial for cell survival and proliferation, particularly in cancer cells. In Chronic Myeloid Leukemia (CML) cells, this compound treatment leads to the attenuation of the AKT/mTOR and JAK2/STAT5 signaling pathways.[2][4][7] This inhibition of pro-survival signaling results in decreased CML cell proliferation and the induction of apoptosis.[2][4][7]

Experimental Protocols

Detailed methodologies for the key experiments used to investigate the this compound-VISTA interaction are outlined below.

FRET-Based High-Throughput Screening (HTS)

This assay was utilized for the initial identification of small-molecule ligands for VISTA from a chemical library.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making FRET extremely sensitive to small changes in distance. In this assay, a labeled VISTA protein and a labeled binding partner are used. When a small molecule from the library binds to VISTA and displaces the binding partner, the distance between the donor and acceptor fluorophores increases, leading to a decrease in the FRET signal.

Protocol:

-

Protein Preparation: Recombinant human VISTA extracellular domain is expressed and purified. One binding partner (e.g., a known ligand or antibody fragment) is labeled with a donor fluorophore (e.g., Terbium cryptate) and the other with an acceptor fluorophore (e.g., d2).

-

Assay Setup: The assay is performed in a high-throughput format (e.g., 384-well plates). The labeled VISTA protein and its labeled binding partner are incubated together in an appropriate assay buffer.

-

Compound Addition: A library of small molecules, including this compound, is added to the wells.

-

Incubation: The plates are incubated to allow for binding equilibrium to be reached.

-

FRET Measurement: The time-resolved FRET signal is measured using a plate reader capable of exciting the donor fluorophore and measuring emission from both the donor and acceptor fluorophores.

-

Data Analysis: A decrease in the FRET ratio (acceptor emission / donor emission) indicates that a compound has inhibited the interaction between VISTA and its binding partner.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique for identifying the binding epitope of a small molecule on its protein target.

Principle: This ligand-observed NMR experiment relies on the transfer of saturation from a protein to a bound ligand. Selective saturation of protein resonances, typically in a region where the ligand does not have signals, spreads throughout the protein via spin diffusion. If a small molecule binds to the protein, this saturation is transferred to the ligand protons that are in close proximity to the protein surface. The difference between a spectrum with on-resonance saturation of the protein and a spectrum with off-resonance irradiation reveals only the signals of the binding ligand, with the intensity of each signal being proportional to its proximity to the protein.

Protocol:

-

Sample Preparation: A sample containing the VISTA protein (e.g., 10-50 µM) and this compound (e.g., 1-2 mM) in a deuterated buffer is prepared. A control sample containing only this compound is also prepared.

-

NMR Data Acquisition:

-

A standard 1D proton NMR spectrum of the mixture is acquired as a reference.

-

The STD NMR experiment is performed. This involves acquiring two spectra interleaved:

-

On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein signals resonate (e.g., -1.0 ppm).

-

Off-resonance spectrum: The saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 30 ppm).

-

-

-

Data Processing: The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.

-

Data Analysis: The resulting STD spectrum will only show signals from the protons of this compound that are in close contact with the VISTA protein. The relative intensities of the signals in the STD spectrum provide information about which parts of the small molecule are most intimately involved in the binding interaction.

Conclusion

The identification and initial characterization of this compound as a small-molecule ligand for VISTA represents a significant step forward in the development of novel cancer immunotherapies. The methodologies described in this guide, including FRET-based HTS and STD NMR, have been instrumental in elucidating the structural basis of this interaction. Further structural optimization based on this foundational knowledge has the potential to yield even more potent and specific VISTA inhibitors, ultimately leading to new therapeutic options for patients. The elucidation of the downstream signaling pathways affected by this compound provides a crucial understanding of its mechanism of action and its potential to overcome resistance to existing therapies.

References

- 1. Discovery and Optimization of Small-Molecule Ligands for V-Domain Ig Suppressor of T-Cell Activation (VISTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Tumoral VISTA to Overcome TKI Resistance via Downregulation of the AKT/mTOR and JAK2/STAT5 Pathways in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ichorlifesciences.com [ichorlifesciences.com]

- 4. Inhibition of Tumoral VISTA to Overcome TKI Resistance via Downregulation of the AKT/mTOR and JAK2/STAT5 Pathways in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of active small-molecule modulators targeting the novel immune checkpoint VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conservancy.umn.edu [conservancy.umn.edu]

- 7. researchgate.net [researchgate.net]

Unlocking the Immune System: Early Research on NSC622608 for Cancer Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of cancer immunotherapy has revolutionized oncology, offering durable responses in a subset of patients. A key strategy in this field is the blockade of immune checkpoints, molecular "brakes" that cancer cells exploit to evade immune destruction. V-domain Ig Suppressor of T-cell Activation (VISTA), a member of the B7 family of proteins, has been identified as a critical negative checkpoint regulator. Early research has focused on the discovery and characterization of small-molecule inhibitors of VISTA, with NSC622608 emerging as a pioneering lead compound. This technical guide provides an in-depth overview of the foundational preclinical research on this compound and its derivatives as potential cancer immunotherapy agents.

Core Findings: this compound as a VISTA Ligand

This compound was identified as the first small-molecule ligand for VISTA through a robust Förster resonance energy transfer (FRET)-based high-throughput screening assay.[1] Subsequent biophysical and cellular studies have elucidated its mechanism of action and therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound and its optimized derivatives.

| Compound | Parameter | Value | Method |

| This compound | Binding Affinity (Kd) to VISTA | 6.2 ± 0.5 μM | Microscale Thermophoresis (MST) |

Table 1: Binding Affinity of this compound to VISTA.[1]

| Compound | Assay | Result |

| Optimized Lead | VISTA Signaling Blockade | Decreased IL-2 signaling in a VISTA-dependent cellular assay |

| Optimized Lead | T-cell Proliferation | Enhanced T-cell proliferation in the presence of VISTA-expressing cells |

| Optimized Lead | T-cell Activation | Restored T-cell activation in the presence of VISTA-expressing cancer cells |

Table 2: In Vitro Functional Activity of an Optimized this compound Derivative.[1]

Experimental Protocols

Detailed methodologies for the key experiments that led to the discovery and characterization of this compound are provided below. These protocols are reconstructed based on the available literature and standard laboratory practices.

FRET-Based High-Throughput Screening for VISTA Ligands

This assay was designed to identify small molecules that disrupt the interaction between VISTA and its binding partners.

Principle: The assay utilizes a FRET pair consisting of a fluorescently labeled anti-human VISTA antibody (acceptor) and a corresponding donor fluorophore. Compounds that bind to VISTA will disrupt the antibody-VISTA interaction, leading to a decrease in the FRET signal. The assay was validated with a mean Z' factor of 0.68, indicating a high-quality screen.[1]

Materials:

-

Recombinant human VISTA extracellular domain (ECD)

-

Anti-human VISTA antibody labeled with a FRET acceptor fluorophore (e.g., CF647)

-

A compatible FRET donor fluorophore

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well microplates

-

Compound library (including this compound)

Procedure:

-

Prepare a solution of recombinant human VISTA ECD in assay buffer.

-

Prepare a solution of the fluorescently labeled anti-human VISTA antibody in assay buffer.

-

Dispense the VISTA ECD solution into the wells of a 384-well microplate.

-

Add the compounds from the library to the wells at a final concentration of 10 μM.

-

Incubate for 15 minutes at room temperature.

-

Add the labeled anti-VISTA antibody to the wells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the FRET ratio and identify hits as compounds that cause a significant decrease in the FRET signal compared to controls.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR was employed to confirm the binding of this compound to VISTA and to map the binding epitope.

Principle: This technique relies on the transfer of saturation from the protein to a bound ligand. Protons on the ligand that are in close proximity to the protein receive saturation, resulting in a decrease in their signal intensity in the NMR spectrum.

Materials:

-

Recombinant human VISTA ECD

-

This compound

-

Deuterated buffer (e.g., PBS in D2O)

-

NMR spectrometer

Procedure:

-

Prepare a sample containing a low concentration of VISTA ECD (e.g., 10-50 µM) and a 100-fold molar excess of this compound in deuterated buffer.

-

Acquire a standard 1D proton NMR spectrum of the mixture.

-

Set up the STD NMR experiment with selective saturation of the protein resonances (on-resonance) and a control experiment with irradiation at a frequency far from any protein or ligand signals (off-resonance).

-

Acquire the on-resonance and off-resonance spectra.

-

Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

-

Analyze the STD spectrum to identify the signals from this compound that show a significant intensity, indicating their proximity to the VISTA protein in the bound state. The observation of strong STD signals for the 2-furyl rings of this compound confirmed their interaction with the VISTA binding site.[1]

In Vitro T-cell Activation Assay

This assay was used to assess the functional consequence of VISTA blockade by this compound derivatives on T-cell activation.

Principle: T-cell activation is measured by quantifying the secretion of cytokines, such as Interleukin-2 (IL-2), upon stimulation. The inhibitory effect of VISTA is modeled by co-culturing T-cells with VISTA-expressing cells. The ability of a compound to block VISTA signaling is determined by its capacity to restore IL-2 secretion.

Materials:

-

Jurkat T-cells engineered to express a NanoGlo IL-2 reporter (NanoGloIL-2/Jurkat VISTA cells)

-

CHOK1 cells engineered to express VISTA (CHOK1 VISTA)

-

Parental CHOK1 cells (control)

-

Cell culture medium

-

Optimized lead compound derived from this compound

-

Luminescence plate reader

Procedure:

-

Seed CHOK1 VISTA cells and parental CHOK1 cells in a 96-well plate and allow them to adhere overnight.

-

Add the optimized lead compound at various concentrations to the wells.

-

Add the NanoGloIL-2/Jurkat VISTA cells to the wells to initiate the co-culture.

-

Incubate the plate for 6 hours at 37°C in a CO2 incubator.

-

Measure the luminescence signal, which is proportional to the amount of secreted IL-2.

-

A decrease in luminescence in the presence of the compound indicates blockade of VISTA-VISTA interaction and subsequent reduction in IL-2 signaling.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early research of this compound.

Conclusion and Future Directions

The early research on this compound successfully identified a novel small-molecule scaffold for the inhibition of the VISTA immune checkpoint. The initial findings demonstrated that this compound binds to VISTA and that optimized derivatives can block its immunosuppressive function in vitro, leading to enhanced T-cell activation. This foundational work has paved the way for further preclinical and clinical development of small-molecule VISTA inhibitors as a promising new class of cancer immunotherapies. Future research will likely focus on improving the potency and pharmacokinetic properties of these compounds, exploring their efficacy in in vivo tumor models, and investigating their potential in combination with other immunotherapies to overcome treatment resistance.

References

Methodological & Application

Application Notes and Protocols for FRET-based High-Throughput Screening of VISTA Ligands using NSC622608

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a Förster Resonance Energy Transfer (FRET)-based high-throughput screening (HTS) assay to identify small-molecule ligands of the immune checkpoint protein V-domain Ig Suppressor of T-cell Activation (VISTA). This document focuses on the initial identification of NSC622608 as a VISTA ligand.

Introduction

V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is a critical negative checkpoint regulator that suppresses T-cell activation and proliferation, playing a significant role in tumor immune evasion. Targeting VISTA presents a promising therapeutic strategy in cancer immunotherapy. High-throughput screening (HTS) methodologies are essential for the discovery of novel small-molecule modulators of such therapeutic targets. This document outlines a FRET-based HTS assay that successfully identified this compound as a direct ligand of VISTA.

Principle of the FRET-Based Assay

The assay is based on the principle of Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). A donor fluorophore, initially in its electronically excited state, may transfer energy to an acceptor fluorophore in close proximity (typically <10 nm).

In this specific application, a VISTA protein construct is labeled with a donor fluorophore, and a known binding partner or a labeled small molecule serves as the acceptor. When a test compound, such as this compound, binds to VISTA, it can displace the acceptor or induce a conformational change that alters the distance between the donor and acceptor. This change in proximity leads to a measurable change in the FRET signal, allowing for the identification of binding ligands.

Data Presentation

The following tables summarize the quantitative data obtained from the FRET-based screening and subsequent validation assays for this compound.

Table 1: High-Throughput Screening Hit Summary

| Compound ID | Assay Type | Result |

| This compound | FRET-based HTS | Identified as a primary hit |

Table 2: In Vitro Binding Affinity of this compound

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | VISTA | FRET-based Assay | 4.8 | Commercial Supplier Data |

| This compound | VISTA-VSIG-3 Interaction | Not Specified | 9.7 ± 0.3 | Commercial Supplier Data |

Note: The IC50 values are sourced from commercially available data and are provided for reference. The primary research article did not specify the IC50 from the initial screen.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification and characterization of this compound as a VISTA ligand.

Protocol 1: FRET-Based High-Throughput Screening for VISTA Ligands

Objective: To identify small-molecule ligands that bind to the VISTA protein from a chemical library.

Materials:

-

Recombinant human VISTA protein (extracellular domain)

-

FRET donor fluorophore (e.g., Terbium cryptate)

-

FRET acceptor fluorophore (e.g., d2)

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% BSA)

-

This compound and other library compounds

-

384-well low-volume black microplates

-

Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

-

Protein Labeling: The recombinant VISTA protein is labeled with the FRET donor fluorophore according to the manufacturer's instructions. A suitable binding partner or a labeled tracer is labeled with the FRET acceptor.

-

Assay Preparation:

-

Prepare a stock solution of the donor-labeled VISTA protein in the assay buffer.

-

Prepare a stock solution of the acceptor-labeled component in the assay buffer.

-

Prepare serial dilutions of the library compounds (including this compound) in DMSO and then in assay buffer to the desired final concentrations.

-

-

Assay Execution (in 384-well plates):

-

Add 5 µL of the compound solution or vehicle control (DMSO in assay buffer) to each well.

-

Add 5 µL of the donor-labeled VISTA protein solution to each well.

-

Add 5 µL of the acceptor-labeled component to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader. Excite the donor fluorophore (e.g., at 337 nm for Terbium) and measure the emission at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 665 nm).

-

The FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound by comparing the FRET signal in the presence of the compound to the control wells (vehicle only).

-

Compounds that cause a significant change in the FRET signal are identified as primary hits.

-

Protocol 2: T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on T-cell proliferation in the presence of VISTA.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

VISTA-expressing cancer cell line (e.g., CHO-VISTA)

-

Anti-CD3 antibody (for T-cell stimulation)

-

This compound

-

Cell proliferation dye (e.g., CFSE)

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

PBMC Isolation and Labeling:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Label the PBMCs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's protocol.

-

-

Co-culture Setup:

-

Seed the VISTA-expressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

Add the CFSE-labeled PBMCs to the wells containing the cancer cells.

-

Add anti-CD3 antibody to stimulate T-cell proliferation.

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the co-culture plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the non-adherent cells (PBMCs).

-

Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Analyze the cells by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations.

-

-

Data Analysis:

-

Quantify the percentage of proliferated T-cells in each condition.

-

Compare the proliferation in the presence of this compound to the vehicle control to determine the effect of the compound on VISTA-mediated T-cell suppression.

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Caption: Workflow for the FRET-based high-throughput screening assay.

Caption: VISTA signaling pathway and its inhibition by this compound.

These application notes provide a foundation for researchers interested in utilizing FRET-based assays for the discovery of novel VISTA ligands. The provided protocols can be adapted and optimized for specific laboratory conditions and instrumentation.

Application Notes and Protocols for T-cell Activation Assays with NSC622608

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC622608 has been identified as the first small-molecule ligand for the V-domain Ig suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator in the immune system.[1] VISTA is known to suppress T-cell activation, and its blockade has emerged as a promising strategy in cancer immunotherapy.[1] this compound has been shown to block VISTA signaling, leading to enhanced T-cell proliferation and the restoration of T-cell activation, particularly in the presence of VISTA-expressing cancer cells.[1] These application notes provide an overview of the methodologies to assess the impact of this compound on T-cell activation.

Mechanism of Action

This compound functions by binding to the VISTA protein, thereby inhibiting its suppressive signals on T-cells. This blockade of the VISTA pathway results in an increased activation state of T-cells, which is characterized by enhanced proliferation and cytokine production.

Caption: this compound blocks the inhibitory VISTA signaling pathway, promoting T-cell activation.

Experimental Protocols

The following are generalized protocols for assessing T-cell activation. Specific concentrations of this compound and incubation times should be optimized for each experimental system.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of T-cells by labeling them with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or co-culture with VISTA-expressing tumor cells)

-

CFSE staining solution

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation).

-

CFSE Labeling:

-

Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add an equal volume of CFSE staining solution (final concentration to be optimized, typically 1-5 µM).

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

-

Incubate on ice for 5 minutes.

-

Wash the cells twice with complete medium.

-

-

Cell Culture and Treatment:

-

Resuspend CFSE-labeled cells in complete medium at a desired density (e.g., 1 x 10^6 cells/mL).

-

Plate the cells in a 96-well plate.

-

Add T-cell activation stimuli.

-

Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.

-

Acquire data on a flow cytometer, measuring the CFSE fluorescence intensity. Proliferation is indicated by a decrease in CFSE intensity.

-

Cytokine Release Assay (ELISA)

This protocol measures the secretion of cytokines (e.g., IFN-γ, IL-2) into the cell culture supernatant, which is a key indicator of T-cell activation.

Materials:

-

PBMCs or isolated T-cells

-

This compound

-

T-cell activation stimuli

-

Complete RPMI-1640 medium

-

ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)

-

96-well plate for cell culture

-

Plate reader

Protocol:

-

Cell Culture and Treatment:

-

Prepare and plate cells as described in the T-Cell Proliferation Assay (steps 1 and 3), but without CFSE labeling.

-

Incubate for 24-72 hours (time course can be optimized).

-

-

Supernatant Collection:

-

Centrifuge the culture plate to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance on a plate reader.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

T-Cell Activation Marker Expression (Flow Cytometry)

This assay quantifies the expression of cell surface markers that are upregulated upon T-cell activation, such as CD25 and CD69.

Materials:

-

PBMCs or isolated T-cells

-

This compound

-

T-cell activation stimuli

-

Complete RPMI-1640 medium

-

Fluorescently labeled antibodies against T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment:

-

Prepare and plate cells as described in the T-Cell Proliferation Assay (steps 1 and 3), without CFSE labeling.

-

Incubate for 24-48 hours.

-

-

Cell Staining:

-

Harvest the cells and wash with flow cytometry staining buffer.

-

Resuspend the cells in the staining buffer.

-

Add the antibody cocktail and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in staining buffer.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of CD4+ and CD8+ T-cells expressing CD25 and CD69.

-

Data Presentation

While specific quantitative data for this compound is not publicly available in a tabular format, the following tables illustrate how results from the described assays should be structured for clear comparison.

Table 1: Effect of this compound on T-Cell Proliferation

| Treatment | Concentration (µM) | % Proliferating CD4+ T-Cells (Mean ± SD) | % Proliferating CD8+ T-Cells (Mean ± SD) |

| Vehicle Control | - | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Table 2: Effect of this compound on Cytokine Production

| Treatment | Concentration (µM) | IFN-γ (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |

| Vehicle Control | - | ||

| This compound | X | ||

| This compound | Y | ||

| This compound | Z |

Table 3: Effect of this compound on T-Cell Activation Marker Expression

| Treatment | Concentration (µM) | % CD25+ in CD4+ T-Cells (Mean ± SD) | % CD69+ in CD4+ T-Cells (Mean ± SD) | % CD25+ in CD8+ T-Cells (Mean ± SD) | % CD69+ in CD8+ T-Cells (Mean ± SD) |

| Vehicle Control | - | ||||

| This compound | X | ||||

| This compound | Y | ||||

| This compound | Z |

Experimental Workflow

The following diagram outlines a general workflow for conducting T-cell activation assays with this compound.

Caption: A generalized workflow for assessing the effect of this compound on T-cell activation.

References

Synthesis and Evaluation of NSC622608 and its Analogs as VISTA Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of NSC622608 and its analogs, potent small-molecule inhibitors of the V-domain Ig suppressor of T-cell activation (VISTA), a critical immune checkpoint. These protocols are intended to guide researchers in the chemical synthesis of these compounds and in assessing their biological activity and mechanism of action.

Introduction

V-domain Ig suppressor of T-cell activation (VISTA), also known as PD-1H, is a negative checkpoint regulator that suppresses T-cell activation and proliferation, thereby playing a crucial role in tumor immune evasion.[1][2] Small-molecule inhibitors of VISTA, such as this compound, represent a promising therapeutic strategy to enhance anti-tumor immunity.[3] this compound was identified as the first small-molecule ligand for VISTA through a FRET-based high-throughput screening.[3] Subsequent structural optimization has led to the development of analogs with submicromolar binding affinity to VISTA.[3] These compounds have been shown to block VISTA signaling, enhance T-cell proliferation, and restore T-cell activation in the presence of VISTA-expressing cancer cells.[3]

This document outlines the synthetic methodologies for a class of methoxy-pyrimidine-based VISTA inhibitors, serving as representative analogs of this compound. Furthermore, it provides detailed protocols for key biological assays to evaluate the efficacy and mechanism of action of these compounds.

Data Presentation: Quantitative Summary of Analog Activity

The following table summarizes the reported in vitro activity of a series of methoxy-pyrimidine-based VISTA inhibitors, which serve as analogs for the purpose of this protocol.

| Compound ID | VISTA Binding Affinity (KD, µM) | T-cell Activation (IFN-γ release, pg/mL) |

| A1 | 1.25 ± 0.35 | 550 |

| A4 | 0.49 ± 0.20 | 850 |

| B3 | 0.452 ± 0.12 | Not Reported |

Experimental Protocols

Chemical Synthesis of Methoxy-Pyrimidine-Based VISTA Inhibitor Analogs

This section details a representative synthetic protocol for a class of VISTA inhibitors based on a methoxy-pyrimidine scaffold.

General Synthetic Scheme:

Caption: General synthetic scheme for methoxy-pyrimidine-based VISTA inhibitors.

Materials and Reagents:

-

2,4-dichloro-5-methoxypyrimidine

-

Appropriate primary amines (R1-NH2 and R2-NH2)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

1,4-Dioxane

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

Step 1: Synthesis of Intermediate 1 (Nucleophilic Aromatic Substitution)

-

To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in n-BuOH, add the primary amine R1-NH2 (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.

Step 2: Synthesis of the Final VISTA Inhibitor Analog (Buchwald-Hartwig Amination)

-

To a solution of Intermediate 1 (1.0 eq) in 1,4-dioxane, add the second primary amine R2-NH2 (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final VISTA inhibitor analog.

Biological Evaluation Protocols

This protocol describes a Förster Resonance Energy Transfer (FRET) assay to identify and characterize small-molecule inhibitors of the VISTA interaction with its binding partner.

References

Application Notes and Protocols for In Vivo Administration of NSC622608 (Tenovin-1) and its Analog Tenovin-6 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of NSC622608 (also known as Tenovin-1) and its more water-soluble analog, Tenovin-6, in mouse models, based on published research. The protocols and data presented herein are intended to serve as a guide for designing and executing in vivo studies with these compounds.

Compound Information

This compound (Tenovin-1) and its analog Tenovin-6 are small molecule activators of the tumor suppressor protein p53.[1][2] Their mechanism of action involves the inhibition of the protein deacetylase activities of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] By inhibiting SIRT1 and SIRT2, tenovins lead to an increase in p53 acetylation, which protects p53 from degradation and enhances its transcriptional activity.[1] In vivo studies have demonstrated that these compounds can decrease tumor growth as single agents.[1][2] Due to its higher water solubility, Tenovin-6 has been preferentially used for in vivo studies.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study using Tenovin-6 in a mouse xenograft model.

| Parameter | Details | Reference |

| Compound | Tenovin-6 | [1] |

| Mouse Strain | Severe Combined Immunodeficient (SCID) mice | [1] |

| Tumor Model | Subcutaneous xenograft of ARN8 human melanoma cells | [1] |

| Dose | 50 mg/kg | [1] |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Dosing Schedule | Daily | [1] |

| Vehicle | 20% cyclodextrin in water | [1] |

| Treatment Duration | 15 days | [1] |

| Efficacy Outcome | Statistically significant reduction in tumor growth compared to the vehicle control group.[1] | [1] |

Experimental Protocols

Preparation of Tenovin-6 for In Vivo Administration

Materials:

-

Tenovin-6 powder

-

Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)

-

Sterile water for injection

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Calculate the required amount of Tenovin-6 and cyclodextrin based on the desired final concentration and the number of animals to be dosed. For a 50 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 10 mg/mL.

-

Prepare a 20% (w/v) cyclodextrin solution by dissolving the appropriate amount of cyclodextrin in sterile water for injection. Gentle heating and vortexing can aid in dissolution. Allow the solution to cool to room temperature.

-

Weigh the required amount of Tenovin-6 powder and place it in a sterile microcentrifuge tube.

-

Add the 20% cyclodextrin solution to the Tenovin-6 powder to achieve the desired final concentration.

-

Vortex the mixture vigorously until the Tenovin-6 is completely dissolved. The solution should be clear.

-

Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution appropriately, protected from light, until use. It is recommended to prepare the solution fresh for each set of injections.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Animal Model:

-

Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old.

Tumor Cell Line:

-

ARN8 human melanoma cells (p53 wild-type).

Protocol:

-

Cell Culture: Culture ARN8 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase and have high viability for implantation.

-

Tumor Implantation:

-

Harvest the ARN8 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Inject 1 x 10^6 ARN8 cells subcutaneously into the flank of each SCID mouse.

-

-

Tumor Growth Monitoring:

-

Allow the tumors to establish and grow to a palpable size (e.g., approximately 100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.

-

-

Animal Grouping and Treatment:

-

Once tumors reach the desired size, randomize the mice into two groups: a vehicle control group and a Tenovin-6 treatment group (n=9 per group is a reported example).

-

Treatment Group: Administer Tenovin-6 solution (prepared as described in section 3.1) at a dose of 50 mg/kg via intraperitoneal (IP) injection daily.

-

Control Group: Administer the vehicle solution (20% cyclodextrin) via IP injection daily at the same volume as the treatment group.

-

-

Data Collection and Analysis:

-

Continue daily treatment and tumor measurements for the duration of the study (e.g., 15 days).

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Plot the average tumor growth over time for each group.

-

Perform statistical analysis (e.g., Mann-Whitney U test) to determine if the difference in tumor growth between the treatment and control groups is statistically significant.

-

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of Tenovin Action

Caption: Mechanism of action of Tenovin-6.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a mouse xenograft study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NSC622608 Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing NSC622608 in in vitro experiments. The information is designed to address specific issues that may be encountered during experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule ligand for the V-domain Ig suppressor of T-cell activation (VISTA), which is an immune checkpoint protein. By binding to VISTA, this compound blocks its signaling, leading to enhanced T-cell proliferation and activation.[1]

Q2: What is a recommended starting concentration for this compound in a T-cell proliferation assay?

A2: While specific optimal concentrations can be cell-type and assay dependent, a common starting point for small molecule inhibitors in cell-based assays is in the low micromolar range. Based on the activity of similar compounds, a concentration range of 1 µM to 10 µM is a reasonable starting point for initial experiments.[2][3] A dose-response curve should then be generated to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO to create a concentrated stock (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration in the culture is non-toxic to the cells (typically ≤0.5%).[4][5]

Q4: I am observing low efficacy of this compound in my cell-based assay. What are the possible reasons?

A4: Low efficacy can stem from several factors:

-

Suboptimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to identify the optimal concentration.

-

Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment.

-

Cellular Efflux: Cells may be actively pumping the compound out.

-

Low VISTA Expression: The cell line you are using may not express sufficient levels of VISTA.

Q5: What is the VISTA signaling pathway?

A5: VISTA is a negative regulator of T-cell function. When VISTA on an antigen-presenting cell (APC) or a T-cell itself is engaged, it delivers an inhibitory signal that suppresses T-cell proliferation and cytokine production. The downstream signaling of VISTA is complex and can involve the suppression of key T-cell receptor (TCR) signaling molecules.[6][7] Recent research has also identified LRIG1 as a binding partner for VISTA on T-cells, which, upon binding, sends signals to suppress T-cell replication, survival, and function.[8]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

| Potential Cause | Troubleshooting Steps |

| Poor Aqueous Solubility | This compound is hydrophobic and may precipitate when diluted from a DMSO stock into aqueous cell culture medium.[5] |

| - Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤0.1% for sensitive cell lines, though many can tolerate up to 0.5%).[5] | |

| - When diluting, add the DMSO stock of this compound to the pre-warmed cell culture medium with gentle vortexing or pipetting to ensure rapid and thorough mixing.[4] | |

| - Prepare intermediate dilutions in a mix of DMSO and culture medium before the final dilution into the cell culture plate. | |

| High Compound Concentration | The concentration of this compound in the final working solution may exceed its solubility limit in the cell culture medium. |

| - Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium and observing for any precipitation. | |

| - Start with a lower concentration range in your experiments and titrate up to the desired level. |

Issue 2: High Variability in Experimental Replicates

| Potential Cause | Troubleshooting Steps |

| Inaccurate Pipetting | Small volume errors when handling concentrated stock solutions can lead to significant differences in final concentrations. |

| - Use calibrated pipettes and proper pipetting techniques. | |

| - Prepare a larger volume of the final working solution to minimize pipetting errors between wells. | |

| Uneven Cell Seeding | Inconsistent cell numbers per well will lead to variable results. |

| - Ensure a homogeneous single-cell suspension before seeding. | |

| - Use a consistent and accurate cell counting method. | |

| Edge Effects in Multi-well Plates | Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. |

| - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |

| - Ensure proper humidification in the incubator. |

Issue 3: Unexpected Cytotoxicity

| Potential Cause | Troubleshooting Steps |

| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be toxic to the cells. |

| - Determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle control with a range of DMSO concentrations. | |

| - Ensure the final DMSO concentration is below the toxic threshold. | |

| Off-Target Effects | At high concentrations, small molecules can have off-target effects leading to cytotoxicity. |

| - Perform a dose-response curve to identify a concentration that inhibits VISTA signaling without causing significant cell death. | |

| - Use appropriate controls, including an inactive structural analog of this compound if available. | |

| Compound Degradation | The compound may degrade into toxic byproducts in the cell culture medium. |

| - Minimize the exposure of the compound to light and elevated temperatures. | |

| - Prepare fresh working solutions for each experiment. |

Experimental Protocols & Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Assays

| Assay Type | Cell Type | Recommended Starting Concentration Range |

| T-Cell Proliferation Assay | Human or Murine T-Cells | 0.1 µM - 20 µM |

| Cytotoxicity Assay | VISTA-expressing cancer cell lines co-cultured with T-cells | 1 µM - 50 µM |

| Cytokine Release Assay (e.g., IFN-γ) | Activated T-Cells | 0.5 µM - 25 µM |

Protocol: T-Cell Proliferation Assay

-

Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.

-

Cell Seeding: Seed T-cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.

-

Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for T-cell activation (e.g., anti-CD3/CD28 beads or PHA).

-

Treatment: Add the this compound dilutions to the appropriate wells.

-

Activation: Add the T-cell activation stimulus to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Proliferation Measurement: Assess T-cell proliferation using a suitable method, such as CFSE dilution by flow cytometry or a colorimetric assay (e.g., MTT or WST-1).

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

References

- 1. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencedaily.com [sciencedaily.com]

NSC622608 solubility and stability in different solvents

Welcome to the technical support center for NSC622608. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?